4-(2,4-dichlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure substituted with dichlorophenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dichloroaniline and 3,4-dimethylbenzaldehyde, the intermediate Schiff base can be formed, which then undergoes cyclization in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorescent dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Another heterocyclic compound with similar structural features.
2,4-Dichlorophenoxyacetic acid: A compound with a dichlorophenyl group, commonly used as a herbicide.
Uniqueness
4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15Cl2NO |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c1-9-3-5-13-14(8-16(21)20-17(13)10(9)2)12-6-4-11(18)7-15(12)19/h3-7,14H,8H2,1-2H3,(H,20,21) |
InChI Key |
TVQVUPQXBLWWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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